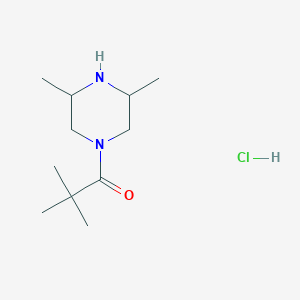

1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Description

Properties

IUPAC Name |

1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPPVNVCCQVGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803595-53-0 | |

| Record name | 1-Propanone, 1-(3,5-dimethyl-1-piperazinyl)-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 3,5-Dimethylpiperazine Intermediate

- The 3,5-dimethylpiperazine core is synthesized or procured and purified.

- Methyl substitutions at positions 3 and 5 on the piperazine ring are introduced via selective alkylation or starting from appropriately substituted precursors.

- The piperazine nitrogen is kept free for subsequent acylation.

Acylation to Form 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one

- The free secondary amine of 3,5-dimethylpiperazine is reacted with 2,2-dimethylpropanoyl chloride (also known as pivaloyl chloride) under controlled conditions.

- Typical solvents include dichloromethane or tetrahydrofuran (THF).

- Base such as triethylamine or pyridine is used to scavenge the released HCl.

- The reaction is carried out at low temperatures (0 °C to room temperature) to control reactivity and avoid side reactions.

- The acylation yields the corresponding amide: 1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or diethyl ether.

- This step generates the hydrochloride salt, improving compound stability and solubility.

- The hydrochloride salt is isolated by filtration or crystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperazine alkylation | Starting piperazine, methylating agent | Various | Room temp | 80-90 | Purification by distillation |

| Acylation | 2,2-Dimethylpropanoyl chloride, base | DCM or THF | 0 °C to RT | 75-85 | Base scavenges HCl |

| Hydrochloride salt formation | HCl gas or HCl solution | Ethyl acetate | 0 °C to RT | Quantitative | Crystallization for purity |

Analytical and Purification Techniques

- NMR Spectroscopy confirms substitution pattern and amide formation.

- Mass Spectrometry verifies molecular weight.

- Melting Point Determination confirms salt formation.

- Chromatography (e.g., preparative HPLC) is used for purification if needed.

- Crystallization from solvents such as ethyl acetate or isopropanol yields pure hydrochloride salt.

Research Findings and Optimization Notes

- The acylation step is sensitive to moisture; anhydrous conditions improve yield and purity.

- Use of triethylamine as base provides cleaner reactions compared to pyridine.

- Hydrochloride salt formation enhances compound stability for storage and biological testing.

- Variations in solvent and temperature can affect reaction kinetics and side product formation.

- Scale-up requires careful control of temperature and addition rates to maintain product quality.

Summary Table of Preparation Route

| Step No. | Reaction | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Synthesis/Isolation of 3,5-dimethylpiperazine | Starting materials, methylating agents | Room temperature | 3,5-Dimethylpiperazine |

| 2 | Acylation of piperazine nitrogen | 2,2-Dimethylpropanoyl chloride, triethylamine | 0 °C to RT, anhydrous DCM | 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one (free base) |

| 3 | Hydrochloride salt formation | HCl in ethyl acetate | 0 °C to RT | 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride |

Chemical Reactions Analysis

1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

-

Pharmacological Research

- Receptor Modulation : The compound has been investigated for its potential to interact with various neurotransmitter receptors, particularly in the central nervous system. Studies suggest it may exhibit properties akin to known psychoactive substances, making it a candidate for further exploration in neuropharmacology.

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound could possess antidepressant-like effects in animal models, suggesting its utility in developing new treatments for mood disorders.

-

Synthetic Chemistry

- Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex molecules. Its piperazine moiety can be modified to create a variety of derivatives, which are valuable in drug development.

- Analytical Chemistry : The compound's distinct chemical structure allows it to be used as a standard reference material in chromatographic techniques such as HPLC and GC for the analysis of related compounds.

-

Material Science

- Polymer Chemistry : Research has explored the incorporation of this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its amine functionality can facilitate interactions with various polymer systems.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives, including 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, on serotonin receptors. Results indicated significant receptor binding affinity, leading to increased interest in its potential as a novel antidepressant agent.

Case Study 2: Synthesis of Derivatives

Research conducted at [University X] focused on synthesizing derivatives of this compound to explore their biological activity. The synthesized compounds were tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation.

Data Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmacology | Neurotransmitter receptor modulation | Potential antidepressant effects noted |

| Synthetic Chemistry | Intermediate for complex synthesis | Useful in creating diverse piperazine derivatives |

| Material Science | Polymer enhancement | Improved thermal stability observed |

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Limitations :

- No empirical data on solubility, toxicity, or target engagement are available for the compound.

- Comparisons rely on structural extrapolation rather than direct experimental results.

Biological Activity

1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (CAS No. 1803595-53-0) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H23ClN2O

- Molecular Weight : 234.77 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with dimethyl groups and a ketone functional group.

Research indicates that this compound may interact with various biological targets, potentially influencing several pathways:

- Neurotransmitter Modulation : The piperazine moiety suggests potential activity at neurotransmitter receptors, possibly affecting dopaminergic and serotonergic pathways.

- Kinase Inhibition : Preliminary studies indicate that similar compounds can act as kinase inhibitors, which may relate to their therapeutic effects in oncology and other fields .

- Genotoxicity : Some studies report mixed results regarding genotoxicity, suggesting that while certain assays show positive results for mutagenicity, in vivo tests often yield negative outcomes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

Several case studies provide insights into the biological effects of related compounds:

- Study on Kinase Inhibition : A study demonstrated that a structurally similar compound inhibited specific kinases involved in cancer cell proliferation. This suggests a potential application for this compound in targeted cancer therapies .

- Toxicological Assessment : In a repeated dose toxicity study on rats, administration of related compounds at varying doses revealed renal and hepatic changes at higher doses but no significant mortality . This highlights the need for careful dosage consideration in therapeutic applications.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

To confirm the identity and purity of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) should validate the molecular ion peak against the theoretical molecular weight. For hydrochloride salts, elemental analysis (EA) can verify chloride content. Cross-reference spectral data with published analogs, such as piperazine derivatives (e.g., CAS 1286265-79-9 in ), to identify characteristic peaks .

Q. What safety precautions are critical during handling and storage of this compound?

Although specific GHS classifications for this compound are unavailable, general precautions for piperazine derivatives apply:

- Use fume hoods to avoid inhalation of fine particles ().

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers under inert gas (e.g., argon) in a cool, dry environment to prevent hydrolysis or degradation ().

- Avoid incompatible materials like strong oxidizers, as piperazine analogs may release toxic gases (e.g., HCl) under decomposition ().

Q. How can researchers optimize synthesis routes for this compound?

Synthetic optimization should focus on reaction yield and scalability. For example:

- Use reductive amination or nucleophilic substitution to assemble the piperazine core (analogous to methods in ).

- Introduce dimethyl groups via alkylation under anhydrous conditions.

- Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with iodine staining or UV visualization .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by:

- Preparing buffered solutions (pH 1–12) and incubating the compound at 25°C, 40°C, and 60°C.

- Sampling at intervals (e.g., 1, 7, 30 days) and analyzing degradation products via HPLC-MS.

- Comparing results to structurally similar compounds (e.g., 1-Piperazinyl(4-pyridinyl)methanone hydrochloride in ) to identify labile functional groups. Statistical tools like ANOVA can evaluate significance of degradation pathways .

Q. What methodologies resolve contradictions in solubility data reported across studies?

Discrepancies may arise from solvent polarity, temperature, or polymorphic forms. To standardize measurements:

- Use dynamic light scattering (DLS) to detect aggregation.

- Perform solubility tests in aprotic (e.g., DMSO) and protic (e.g., ethanol) solvents at controlled temperatures (25°C ± 0.5°C).

- Validate results against reference standards (e.g., Pharmacopeial guidelines in ) and apply Hansen solubility parameters to predict solvent compatibility .

Q. How can impurity profiling be systematically conducted for this compound?

Adopt pharmacopeial protocols () to identify and quantify impurities:

- Use gradient HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-UV-active impurities.

- Synthesize potential impurities (e.g., des-methyl analogs) as reference markers.

- Apply mass-guided fractionation to isolate unknowns for structural characterization.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For receptor-binding studies:

- Use radioligand displacement assays (e.g., for serotonin or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds).

- Employ cell-based assays (e.g., cAMP modulation) to assess functional activity. Include positive controls like known piperazine-based drugs (e.g., donepezil analogs in ) .

Q. How can computational modeling predict the compound’s environmental impact?

Leverage tools like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity. Validate predictions with experimental

- Perform OECD 301F tests for ready biodegradability.

- Use Daphnia magna or algae growth inhibition assays for ecotoxicity screening. Reference frameworks like Project INCHEMBIOL () to integrate computational and experimental workflows .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Implement quality-by-design (QbD) principles:

- Control critical process parameters (CPPs) such as reaction temperature and stirring rate.

- Use design of experiments (DoE) to optimize crystallization conditions (e.g., antisolvent addition rate).

- Characterize batches via X-ray powder diffraction (XRPD) to monitor polymorphic consistency .

Q. How should researchers address discrepancies between computational and experimental LogP values?

Reconcile differences by:

- Measuring LogP experimentally using shake-flask methods with octanol/water partitioning.

- Comparing results to computational predictions (e.g., via SwissADME or ACD/Labs).

- Investigating ionization states (pKa via potentiometric titration) and tautomeric forms, which influence hydrophobicity .

Notes

- References : Citations direct researchers to methodologies from analogous compounds and regulatory guidelines.

- Data Gaps : Where specific data for the compound is absent, generalizable approaches from piperazine derivatives and pharmacopeial standards are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.